瓦托沙替
描述
瓦克托西替尼是一种针对转化生长因子-β类型I受体激酶的小分子抑制剂。 它以其在治疗各种癌症方面的潜力而闻名,通过抑制转化生长因子-β信号通路发挥作用,该通路在肿瘤生长和转移中起着至关重要的作用 .
科学研究应用
作用机制
瓦克托西替尼通过抑制转化生长因子-β类型I受体激酶发挥作用。这种抑制阻止了下游信号分子(如SMAD2和SMAD3)的磷酸化和激活。通过阻断这条通路,瓦克托西替尼减少了肿瘤生长、转移和免疫逃逸。 该化合物还通过调节肿瘤微环境提高其他抗癌疗法的疗效 .
类似化合物:
Bintrafusp alfa: 一种双功能结合物,可结合转化生长因子-β和程序性死亡配体1。
AVID200: 一种计算设计转化生长因子-β受体胞外域陷阱,与Fc域融合。
Luspatercept: 一种重组融合蛋白,将活化素受体IIb连接到免疫球蛋白G.
瓦克托西替尼的独特性: 瓦克托西替尼因其对转化生长因子-β类型I受体激酶的高效性和选择性而脱颖而出。 它在多种癌症类型中表现出良好的安全性特征和疗效,使其成为进一步临床开发的有希望的候选者 .
生化分析
Biochemical Properties
Vactosertib plays a significant role in biochemical reactions by interacting with various biomolecules. It selectively inhibits TGF-β receptor type I, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This interaction with the TGF-β signaling pathway is critical in its function as an anti-cancer agent .
Cellular Effects
Vactosertib has profound effects on various types of cells and cellular processes. It has been shown to decrease cell proliferation and induce spheroid shrinkage . Moreover, Vactosertib suppresses the cell cycle and induces apoptosis by regulating the expression of p53 and BAX proteins . It also enhances the inhibitory effect of 5-FU on the invasive behavior of CRC cells by upregulating the expression of E-cadherin and inhibiting MMP-9 enzymatic activity .
Molecular Mechanism
Vactosertib exerts its effects at the molecular level through several mechanisms. It reversibly binds to the adenosine triphosphate binding site on ALK5 with high affinity, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This inhibition of the TGF-β signaling pathway decreases epithelial-to-mesenchymal transition and metastasis, and increases the infiltration of immune cells such as cytotoxic T-cells to the tumor mass .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vactosertib change over time. It has been observed that Vactosertib pharmacokinetics were dose-proportional within the tested dose range with negligible accumulation when administered once daily for five days . This suggests that Vactosertib has good stability and does not degrade significantly over time.
Dosage Effects in Animal Models
The effects of Vactosertib vary with different dosages in animal models. For instance, it has been shown to improve anti-tumor properties in both cellular and animal models of colorectal cancer (CRC) when administered either alone or in combination with the standard first-line chemotherapeutic treatment, 5-Fluorouracil (5-FU) .
Metabolic Pathways
Vactosertib is involved in the TGF-β signaling pathway, which is a critical metabolic pathway in many pathologies, including cancer . By inhibiting the TGF-β receptor type I, Vactosertib affects the metabolic flux of this pathway.
准备方法
合成路线和反应条件: 瓦克托西替尼的合成涉及多个步骤,从关键中间体的制备开始 具体的反应条件,如温度、溶剂和催化剂,经过优化以确保高产率和纯度 .
工业生产方法: 瓦克托西替尼的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,确保该化合物符合药用级标准。 先进技术,如连续流化学和自动化合成,可用于提高生产效率 .
化学反应分析
反应类型: 瓦克托西替尼会经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢,通常使用氧化剂,如过氧化氢。
还原: 涉及添加氢或去除氧,通常使用还原剂,如硼氢化钠。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤化试剂,亲核试剂,如胺或醇.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
Bintrafusp alfa: A bifunctional conjugate that binds transforming growth factor-beta and programmed death-ligand 1.
AVID200: A computationally designed trap of transforming growth factor-beta receptor ectodomains fused to an Fc domain.
Luspatercept: A recombinant fusion that links the activin receptor IIb to immunoglobulin G.
Uniqueness of Vactosertib: Vactosertib stands out due to its high potency and selectivity for the transforming growth factor-beta type I receptor kinase. It has shown a favorable safety profile and efficacy in multiple cancer types, making it a promising candidate for further clinical development .
属性
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCDSQATIJKQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010181 | |
Record name | Vactosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352608-82-2 | |
Record name | Vactosertib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vactosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vactosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VACTOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。